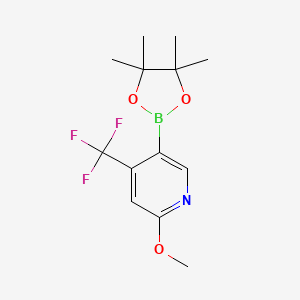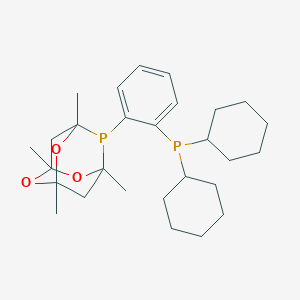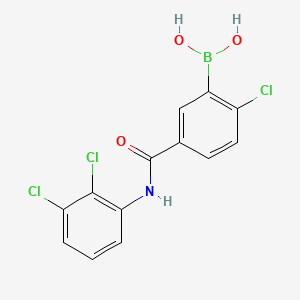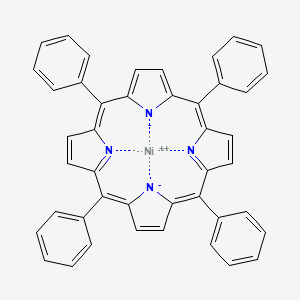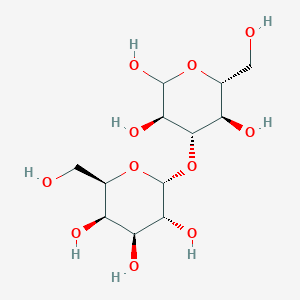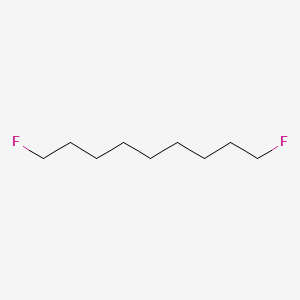
1,9-Difluorononane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9-Difluorononane is an organic compound with the molecular formula C₉H₁₈F₂ It is a member of the difluoroalkanes, which are alkanes substituted with two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,9-Difluorononane can be synthesized through various methods. One common approach involves the fluorination of nonane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,9-Difluorononane undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction Reactions: Reduction can lead to the formation of nonane or partially fluorinated nonanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products
Substitution: Products include various halogenated nonanes.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: Products include nonane and partially fluorinated nonanes.
Wissenschaftliche Forschungsanwendungen
1,9-Difluorononane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1,9-difluorononane exerts its effects depends on the specific application. In chemical reactions, the fluorine atoms can influence the reactivity and stability of the compound. In biological systems, the fluorine atoms can affect the interaction with enzymes and other biomolecules, potentially altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Difluorononane: Another difluorononane isomer with fluorine atoms at different positions.
1,9-Dichlorononane: A similar compound with chlorine atoms instead of fluorine.
1,9-Dibromononane: A similar compound with bromine atoms instead of fluorine.
Uniqueness
1,9-Difluorononane is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical properties and reactivity compared to other isomers and halogenated nonanes. This unique structure makes it valuable for specific applications where these properties are desired.
Eigenschaften
Molekularformel |
C9H18F2 |
|---|---|
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
1,9-difluorononane |
InChI |
InChI=1S/C9H18F2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2 |
InChI-Schlüssel |
VMLLGAMMUDDDMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCF)CCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15201963.png)
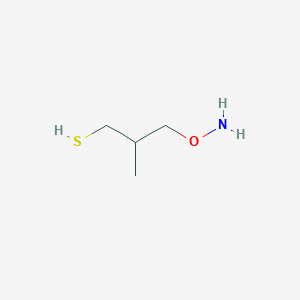
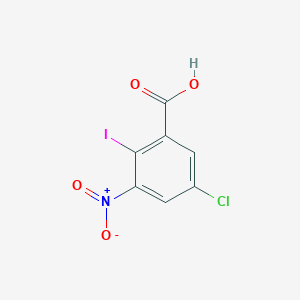
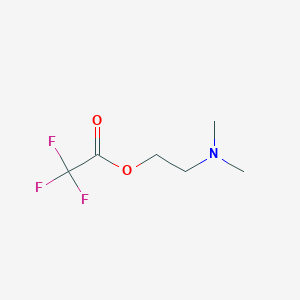
![N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201993.png)
![8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15201995.png)
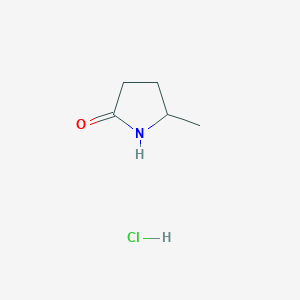
![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-12-(4-methylphenyl)sulfonyl-13-oxo-12,14-diaza-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15202012.png)
